Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of methyl 2-(chlorosulfonyl)-4-methoxybenzoate involves several key steps starting from base compounds through to the final esterification and chlorosulfonylation processes. A notable method includes the continuous-flow diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation, demonstrating an efficient synthesis with minimized side reactions such as hydrolysis even in the presence of high concentrations of hydrochloric acid (Yu et al., 2016).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. For compounds related to methyl 2-(chlorosulfonyl)-4-methoxybenzoate, studies have focused on understanding the crystal packing, intermolecular interactions, and conformations to elucidate their structural characteristics (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of methyl 2-(chlorosulfonyl)-4-methoxybenzoate encompasses its ability to participate in various organic reactions, including esterification, diazotization, and sulfonation. Its properties are influenced by the presence of the chlorosulfonyl and methoxy groups, which can affect its reactivity towards nucleophiles and electrophiles, as well as its overall stability and solubility in different solvents.
Physical Properties Analysis
The physical properties of methyl 2-(chlorosulfonyl)-4-methoxybenzoate, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical syntheses. These properties are determined experimentally through methods like calorimetry, thermogravimetry, and spectroscopy. Studies have provided insights into the thermochemical properties of related methoxybenzoates, offering a basis for understanding the behavior of methyl 2-(chlorosulfonyl)-4-methoxybenzoate under various conditions (Flores et al., 2019).
Scientific Research Applications
Synthesis and Characterization
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate has been utilized in various synthesis processes due to its reactive nature. An efficient synthesis process involving the continuous-flow diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation was developed, showcasing its potential in streamlining complex chemical processes. This method significantly decreased side reactions like hydrolysis, even at high concentrations of hydrochloric acid, demonstrating the compound's utility in precise chemical synthesis (Yu et al., 2016).
Thermochemical Properties
Understanding the thermochemical properties of chemicals is crucial for their application in various fields. A study was conducted to determine both experimentally and computationally the structural and thermochemical properties of the methyl 2- and 4-methoxybenzoates. The study provided valuable insights into combustion and vaporization enthalpies, molar enthalpies of formation, and analyses of electronic density and noncovalent interactions. Such comprehensive data are vital for the compound's application in fields where its thermochemical behavior is of significance (Flores et al., 2019).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of methyl 2-(chlorosulfonyl)-4-methoxybenzoate have been synthesized for various biological activities. For instance, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were synthesized and screened for their lipase and α-glucosidase inhibition activities. Such studies are instrumental in discovering new therapeutic agents and understanding the biological interactions of these compounds (Bekircan et al., 2015).
properties
IUPAC Name |
methyl 2-chlorosulfonyl-4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-14-6-3-4-7(9(11)15-2)8(5-6)16(10,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRCIKNACBOQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548933 | |
Record name | Methyl 2-(chlorosulfonyl)-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chlorosulfonyl)-4-methoxybenzoate | |
CAS RN |
108318-75-8 | |
Record name | Methyl 2-(chlorosulfonyl)-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(chlorosulfonyl)-4-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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